

# Spectroscopic Profile of 4-Hydroxy-2-nitrobenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Hydroxy-2-nitrobenzoic acid

Cat. No.: B1288826

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This technical guide provides a comprehensive overview of the available spectroscopic data for **4-Hydroxy-2-nitrobenzoic acid**, a compound of interest in various fields of chemical and pharmaceutical research. This document compiles and presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate compound identification, characterization, and further research. While specific experimental protocols for the presented data are not fully available, this guide outlines standard methodologies for these analytical techniques.

## Spectroscopic Data

The following sections present the available spectroscopic data for **4-Hydroxy-2-nitrobenzoic acid**. For comparative purposes, where data for the target molecule is unavailable, data for the closely related isomer, 4-Hydroxy-3-nitrobenzoic acid, is provided with clear notation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds.

### <sup>1</sup>H NMR Spectroscopic Data of 4-Hydroxy-2-nitrobenzoic acid

The <sup>1</sup>H NMR spectrum of **4-Hydroxy-2-nitrobenzoic acid** was acquired in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The chemical shifts (δ) are reported in parts per million (ppm).

Chemical Shift (ppm)	Multiplicity	Assignment
7.05	dd	Aromatic H
7.15	s	Aromatic H
7.78	d	Aromatic H
11.10	s	-OH
13.38	s	-COOH

#### <sup>13</sup>C NMR Spectroscopic Data of 4-Hydroxy-3-nitrobenzoic acid

Note: The following <sup>13</sup>C NMR data is for the isomer 4-Hydroxy-3-nitrobenzoic acid and is provided for reference.

Chemical Shift (ppm)
169.5
155.0
140.8
131.2
126.9
123.6
118.0

## Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule.

A dedicated IR spectrum for **4-Hydroxy-2-nitrobenzoic acid** was not available in the searched resources. The following data for the isomer 4-Hydroxy-3-nitrobenzoic acid from the NIST database is presented for informational purposes. The spectrum shows characteristic absorption bands for the hydroxyl, nitro, and carboxylic acid functional groups.

Functional Group	Characteristic Absorptions (cm <sup>-1</sup> )
O-H (Carboxylic Acid)	Broad band, ~3000
O-H (Phenol)	~3400
C=O (Carboxylic Acid)	~1700
C=C (Aromatic)	~1600, ~1450
N-O (Nitro)	~1530, ~1350

## Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound. For **4-Hydroxy-2-nitrobenzoic acid**, the mass spectrum shows a molecular ion peak consistent with its molecular weight.

### Mass Spectrometry Data of 4-Hydroxy-2-nitrobenzoic acid

m/z	Interpretation
182	[M-H] <sup>-</sup>

## Experimental Protocols

The following sections describe generalized experimental methodologies for the spectroscopic techniques discussed.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra to determine the chemical structure of the analyte.

Methodology:

- Sample Preparation: A small quantity (typically 5-25 mg) of **4-Hydroxy-2-nitrobenzoic acid** is dissolved in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or D<sub>2</sub>O) in a standard 5

mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

- **Instrumentation:** A high-field Fourier Transform NMR (FT-NMR) spectrometer, typically operating at a frequency of 300 MHz or higher for protons, is used for data acquisition.
- **Data Acquisition:** The spectrometer is tuned, and the magnetic field is shimmed to ensure homogeneity. For  $^1\text{H}$  NMR, a standard one-pulse experiment is usually performed. For  $^{13}\text{C}$  NMR, a proton-decoupled experiment is commonly employed to simplify the spectrum.
- **Data Processing:** The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate the NMR spectrum. The spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent signal.

## Infrared (IR) Spectroscopy

**Objective:** To identify the functional groups present in **4-Hydroxy-2-nitrobenzoic acid**.

**Methodology:**

- **Sample Preparation:** For solid samples, a common method is the preparation of a potassium bromide (KBr) pellet. A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent disk. Alternatively, the sample can be analyzed as a mull with Nujol or as a thin film by depositing a solution of the compound onto a suitable IR-transparent window and evaporating the solvent.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- **Data Acquisition:** A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. Then, the sample is placed in the infrared beam, and the sample spectrum is acquired.
- **Data Processing:** The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

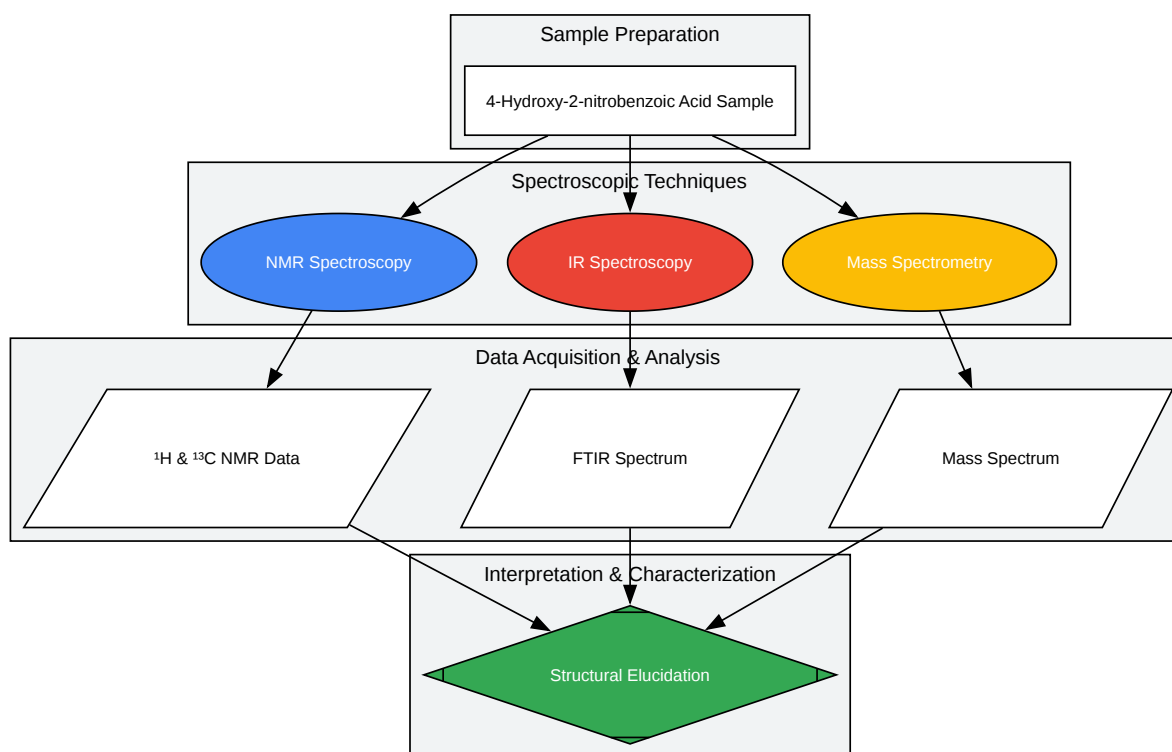
Objective: To determine the molecular weight and fragmentation pattern of **4-Hydroxy-2-nitrobenzoic acid**.

Methodology:

- **Sample Introduction:** The sample can be introduced into the mass spectrometer through various methods, including direct infusion, or coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).
- **Ionization:** A suitable ionization technique is employed to convert the neutral molecules into ions. Common techniques include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
- **Mass Analysis:** The generated ions are then separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
- **Detection:** An ion detector records the abundance of each ion at a specific  $m/z$  value, generating the mass spectrum.

## Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **4-Hydroxy-2-nitrobenzoic acid**.



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Caption: General workflow for spectroscopic analysis.

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